molecular formula C15H13F3O2 B1603112 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene CAS No. 200956-20-3

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1603112
M. Wt: 282.26 g/mol
InChI Key: ZDJCEZWOTFPSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06071927

Procedure details

To a solution of 4-benzyloxyphenol (5 g) and 2,2,2-trifluoroethyl-p-toluenesulphonate (5 g) in dimethylformamide (50 ml) was added sodium hydride (60% dispersion in oil, 2.3 g) and the solution heated to 110° C. for 16 h. The mixture was cooled, diluted with water and the product extracted into ethyl acetate. The organic phase was washed with water, brine and dried (MgSO4). The solvent was remove in vacuo and the residue chromatographed on silica gel (eluting with 10% diethyl ether/hexane) to give the the title compound as a solid, m.p. 72-74° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:16][C:17]([F:31])([F:30])[CH2:18]OS(C1C=CC(C)=CC=1)(=O)=O.[H-].[Na+]>CN(C)C=O.O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:18][C:17]([F:31])([F:30])[F:16])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was remove in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluting with 10% diethyl ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.